molecular formula C17H12N2O3 B5518797 2-[(6-quinolinylamino)carbonyl]benzoic acid

2-[(6-quinolinylamino)carbonyl]benzoic acid

Cat. No.: B5518797
M. Wt: 292.29 g/mol
InChI Key: OCAXJEBVIIGDJO-UHFFFAOYSA-N
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Description

2-[(6-quinolinylamino)carbonyl]benzoic acid is a useful research compound. Its molecular formula is C17H12N2O3 and its molecular weight is 292.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.08479225 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis Applications

A study demonstrates the use of palladium-catalyzed oxidative carbonylation for synthesizing quinoline-4-one derivatives, highlighting a method for creating complex organic structures (Costa et al., 2004). Another investigation elaborates on the palladium-catalyzed carboxylation of aryl bromides with carbon dioxide, offering an eco-friendly alternative to traditional carbonylation reactions that use toxic carbon monoxide (Correa & Martín, 2009).

Electrochemical Studies

Research into the electrochemistry of quinoxaline carboxylic acid derivatives at glassy carbon electrodes discusses the redox behavior and provides insights into the thermodynamics and kinetics of these reactions, useful for understanding the electrochemical properties of similar compounds (Shah et al., 2014).

Fluorescence Sensing

Quinoline-derivatized fluoresceins, designed for sensing biological Zn(II), showcase the ability of quinoline compounds to serve as effective fluorescence sensors with high specificity and reversibility, important for biological and medical imaging applications (Nolan et al., 2005).

Anticancer Research

Several studies focus on the synthesis of quinoline derivatives for potential anticancer applications. For instance, novel sulfonamide derivatives incorporating quinoline moieties were evaluated for their ability to inhibit carbonic anhydrase isoforms, which play a role in tumor growth and progression (Al-Sanea et al., 2019). Another research effort highlights the synthesis and in vitro anticancer screening of 4-(quinolin-1-yl)benzenesulfonamide derivatives, emphasizing the diverse mechanisms through which these compounds may exert anticancer effects (Al-Said et al., 2010).

Properties

IUPAC Name

2-(quinolin-6-ylcarbamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-16(13-5-1-2-6-14(13)17(21)22)19-12-7-8-15-11(10-12)4-3-9-18-15/h1-10H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAXJEBVIIGDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.